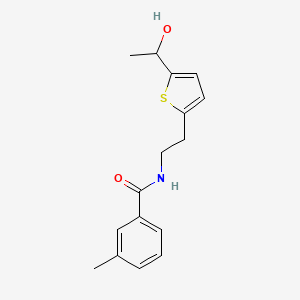
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and antituberculosis properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives have shown effectiveness against various strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, indicating a strong potential for development into antibacterial agents .
| Organism | Inhibition Zone Diameter (mm) |
|---|---|
| E. faecalis | 29 |
| P. aeruginosa | 24 |
| S. typhi | 30 |
| K. pneumoniae | 19 |
2. Anticancer Activity
The anticancer properties of thiophene derivatives, including this compound, have been explored extensively. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, IC50 values for related thiourea derivatives against different cancer cell lines have been reported between 3 to 20 µM .
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 1.50 |
| Prostate Cancer | 7 - 14 |
| Pancreatic Cancer | 3 - 14 |
3. Anti-inflammatory Activity
Compounds similar to this compound have also shown promise in reducing inflammation. In vitro studies demonstrated that these compounds significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL .
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Compound A | 89 | 78 |
| Compound B | 83 | 72 |
4. Antituberculosis Activity
Research has identified specific thiophene derivatives that exhibit antituberculosis activity by targeting the InhA enzyme in Mycobacterium tuberculosis. Compounds structurally related to this compound have shown high efficacy against various strains of tuberculosis, with some derivatives demonstrating superior activity compared to standard treatments .
Case Studies
A notable case study involved the synthesis and evaluation of several thiourea derivatives based on the core structure of this compound. The study highlighted their potential in targeting multiple biological pathways associated with cancer progression and bacterial resistance.
Propiedades
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11-4-3-5-13(10-11)16(19)17-9-8-14-6-7-15(20-14)12(2)18/h3-7,10,12,18H,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJNNEJAJAWLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CC=C(S2)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













